Product packaging for 1,2-Dichloro-4-iodobenzene(Cat. No.:CAS No. 20555-91-3)

1,2-Dichloro-4-iodobenzene

Cat. No.: B1582313
CAS No.: 20555-91-3
M. Wt: 272.89 g/mol
InChI Key: NADPFZNWCQIJJW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-iodobenzene (CAS 20555-91-3) is a versatile halogenated aromatic compound of significant interest in advanced organic synthesis and chemical research . Its molecular structure, featuring iodine and chlorine substituents on the same aromatic ring, creates a distinct reactivity profile that is highly valuable for constructing complex molecules . The iodine atom is particularly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for selective carbon-carbon bond formation at the position para to the chlorine atoms . The remaining chlorine substituents can then be used for further, often more challenging, functionalization, making this compound an excellent building block for the regioselective synthesis of polysubstituted benzenes and polycyclic aromatic hydrocarbons like triphenylenes . This compound is typically supplied as a white to yellow powder or solid with a melting point of approximately 30 °C and should be stored refrigerated (0-10°C) . It is insoluble in water but soluble in common organic solvents such as methanol and dichloromethane . Researchers employ this compound in the development of pharmaceuticals, agrochemicals, and novel materials, leveraging its role as a precursor for dyes, pigments, and other biologically active molecules . As with all chemicals of this nature, proper safety precautions should be observed, as it may cause skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2I B1582313 1,2-Dichloro-4-iodobenzene CAS No. 20555-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-iodobenzene
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InChI

InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NADPFZNWCQIJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
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DSSTOX Substance ID

DTXSID9066625
Record name Benzene, 1,2-dichloro-4-iodo-
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Molecular Weight

272.89 g/mol
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CAS No.

20555-91-3
Record name 1,2-Dichloro-4-iodobenzene
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Record name 1,2-Dichloro-4-iodobenzene
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Record name Benzene, 1,2-dichloro-4-iodo-
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Record name Benzene, 1,2-dichloro-4-iodo-
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Record name 1,2-dichloro-4-iodobenzene
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Record name 1,2-Dichloro-4-iodobenzene
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Synthetic Methodologies for 1,2 Dichloro 4 Iodobenzene

Direct Halogenation Approaches

Direct halogenation strategies involve the introduction of an iodine atom onto a dichlorobenzene skeleton. The primary challenge in this approach lies in controlling the regioselectivity of the iodination to obtain the desired 1,2-dichloro-4-iodo isomer.

Regioselective Iodination of Dichlorobenzene Precursors

The direct iodination of 1,2-dichlorobenzene (B45396) is an electrophilic aromatic substitution reaction. Due to the presence of two deactivating chloro groups, harsh reaction conditions are typically required. The chlorine atoms are ortho, para-directing; however, the steric hindrance between the two adjacent chlorine atoms and the incoming electrophile favors substitution at the para-position (position 4).

Various iodinating systems have been explored for the regioselective iodination of aromatic compounds. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺). organic-chemistry.org

One effective system for the iodination of deactivated arenes is a mixture of molecular iodine and periodic acid (H₅IO₆) in sulfuric acid. This powerful combination can achieve iodination even on strongly deactivated substrates. d-nb.info Another approach utilizes iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov This method has been shown to be effective for the iodination of halobenzenes. nih.gov

Silver salts, such as silver sulfate (Ag₂SO₄), in combination with iodine, have also been employed for the regioselective iodination of chlorinated aromatic compounds. uky.edunih.govuky.edunih.gov These reagents activate I₂ by forming silver iodide, which generates a strong electrophilic iodine species. nih.gov For chlorobenzene (B131634), the use of AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ has been shown to selectively introduce iodine at the para position. nih.govuky.edunih.gov

Optimization of Reaction Conditions for Iodination

The optimization of reaction conditions is critical to maximize the yield of 1,2-dichloro-4-iodobenzene and minimize the formation of undesired isomers. Key parameters that can be adjusted include the choice of iodinating agent, the nature and concentration of the catalyst or oxidizing agent, the reaction temperature, and the solvent.

For instance, in iodinations utilizing iodine and an oxidizing acid, the concentration of the acid and the reaction temperature can significantly influence the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but may lead to a decrease in selectivity and the formation of byproducts.

In the case of silver salt-mediated iodinations, the choice of the silver salt's counter-ion can affect the reactivity and regioselectivity. nih.gov The solvent also plays a crucial role; for example, switching from polar to less polar solvents can invert the regioselectivity of iodination for certain substrates. The molar ratio of the reactants is another important factor to control, as an excess of the iodinating agent can lead to poly-iodination.

The following table summarizes the effect of different iodinating reagents on the regioselectivity of iodination for various chlorinated aromatic precursors, providing insights into the conditions that would favor the synthesis of this compound.

PrecursorIodinating Reagent/SystemMajor Product(s)Reference(s)
ChlorobenzeneAgSbF₆ / I₂1-Chloro-4-iodobenzene nih.gov
3-ChlorotolueneAgBF₄ / I₂2-Chloro-5-iodotoluene nih.gov
3,5-DichlorophenolAg₂SO₄ / I₂3,5-Dichloro-2-iodophenol nih.gov
3,4-DichloroanilineAg₂SO₄ / I₂4,5-Dichloro-2-iodoaniline uky.edu

Functional Group Interconversion Strategies

An alternative and often more selective route to this compound involves the transformation of a pre-existing functional group on a dichlorinated benzene (B151609) ring into an iodine atom. This approach offers excellent control over the final substitution pattern.

Transformation of Pre-existing Aromatic Substituents to Iodine

The most prominent example of this strategy is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by its replacement with iodine. wikipedia.org For the synthesis of this compound, the starting material is 3,4-dichloroaniline.

The process begins with the diazotization of 3,4-dichloroaniline, which is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). This reaction forms the corresponding diazonium salt, 3,4-dichlorobenzenediazonium chloride.

In the subsequent step, the diazonium group is replaced by iodine. This is accomplished by adding a solution of potassium iodide (KI) to the diazonium salt solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, liberating nitrogen gas and forming the desired this compound. wikipedia.org This method is highly efficient and generally provides good yields of the target compound.

The precursor, 3,4-dichloroaniline, can be synthesized by the reduction of 3,4-dichloro-1-nitrobenzene. This reduction is commonly carried out via catalytic hydrogenation using a platinum catalyst. google.com

Control of Halogen Substitution Patterns

A significant advantage of the functional group interconversion strategy, particularly the Sandmeyer reaction, is the inherent control over the halogen substitution pattern. The final positions of the chlorine and iodine atoms on the benzene ring are dictated by the substitution pattern of the starting aniline.

To synthesize this compound, it is imperative to start with 3,4-dichloroaniline. The amino group at position 1 is converted to the diazonium salt and subsequently replaced by iodine, resulting in the iodine atom being at position 1 of the aniline precursor, which corresponds to position 4 of the final 1,2-dichlorobenzene ring system. The chlorine atoms at positions 3 and 4 of the aniline remain unchanged, corresponding to positions 1 and 2 in the final product. This method ensures the unambiguous synthesis of the desired isomer, avoiding the formation of other regioisomers that can be a challenge in direct halogenation methods.

Advanced Synthetic Protocols

Modern organic synthesis is continually exploring more efficient, selective, and sustainable methods for the construction of organic molecules. In the context of synthesizing this compound, advanced protocols involving transition metal catalysis are of significant interest.

One such advanced strategy is the palladium-catalyzed C-H activation/iodination. This methodology allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. While a specific protocol for the direct C-H iodination of 1,2-dichlorobenzene to selectively yield the 4-iodo product is still an area of active research, the principles of palladium/norbornene cooperative catalysis have been applied to the ortho-functionalization of haloarenes. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, although more commonly used to form carbon-carbon or carbon-heteroatom bonds, can also be adapted for halogen exchange reactions. Recent advances in catalysis also include the development of novel catalyst systems that can operate under milder conditions and with higher selectivity. For instance, palladium nanoparticles have shown promise as versatile catalysts in various organic transformations. unipi.it

The development of photoredox catalysis also presents new opportunities for the synthesis of complex molecules. mdpi.com These methods utilize visible light to initiate chemical reactions, often under mild conditions. The application of such advanced protocols to the synthesis of polyhalogenated benzenes like this compound is a promising area for future research, potentially offering more sustainable and efficient synthetic routes.

One-Pot Synthesis Techniques for this compound

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgmdpi.comorganic-chemistry.orgrsc.org For the synthesis of this compound, a one-pot approach can be applied to the Sandmeyer reaction. This involves the in-situ formation of the diazonium salt from 3,4-dichloroaniline, followed by the immediate introduction of an iodide source to yield the final product without isolating the often-unstable diazonium intermediate.

Recent advancements in one-pot methodologies focus on milder and more convenient procedures. For instance, a one-pot, metal-free conversion of anilines to aryl iodides has been developed, which can be adapted for the synthesis of this compound. organic-chemistry.org

Starting Material Reagents Key Features Reference
3,4-DichloroanilineNaNO₂, KI, acidIn-situ diazotization and iodination organic-chemistry.org
3,4-DichloroanilineAlkyl nitrite, I₂ sourceAvoids aqueous acidic conditions thieme-connect.com

Stereochemical Considerations in Synthesis

The synthesis of this compound does not involve the formation of any chiral centers. The molecule is achiral and does not have any stereoisomers. Therefore, stereochemical considerations are not applicable to its synthesis.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. rsc.orgresearchgate.netrsc.org In the context of this compound synthesis, green chemistry principles can be applied to both the Sandmeyer and direct iodination routes.

For the Sandmeyer reaction, greener approaches focus on avoiding the use of harsh acids and heavy metals. thieme-connect.com An eco-friendly procedure for the diazotization-iodination of aromatic amines has been developed using a reusable polymeric diazotization agent in water, which presents a greener alternative to traditional methods. thieme-connect.com

In the realm of direct aromatic iodination, several green strategies have emerged. These include the use of less toxic and more sustainable reagents and catalysts. For example, procedures using polyethylene glycol (PEG) 400 as a green reaction medium with iodine and iodic acid have been reported for the iodination of aromatic compounds. benthamdirect.com The use of solid acid catalysts, such as zeolites, can also contribute to a more environmentally benign process by allowing for easier catalyst recovery and reuse. researchgate.net Furthermore, visible-light-mediated halogenation presents a promising sustainable approach, potentially reducing the need for harsh reagents and high temperatures. rsc.org

Green Approach Methodology Advantages Reference
Green SolventsUsing PEG-400 for iodinationRecyclable solvent, milder conditions benthamdirect.com
Heterogeneous CatalysisEmploying zeolites as catalystsCatalyst reusability, reduced waste researchgate.net
Alternative ReagentsUsing a reusable polymeric diazotization agentAvoids strong acids, aqueous conditions thieme-connect.com
Photoredox CatalysisVisible-light-mediated halogenationUse of light as a clean energy source rsc.org

Reactivity and Mechanistic Studies of 1,2 Dichloro 4 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The mechanism and feasibility of these reactions on 1,2-dichloro-4-iodobenzene are profoundly influenced by the nature of its halogen substituents and the absence of strong electron-withdrawing groups.

Investigation of Leaving Group Ability of Iodine vs. Chlorine in this compound

In the context of nucleophilic aromatic substitution, the identity of the halogen leaving group (halide) plays a pivotal, yet complex, role that is highly dependent on the specific reaction mechanism. For the classical addition-elimination SNAr pathway, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of a highly electronegative atom at the site of attack, which can stabilize the developing negative charge through induction. Consequently, the typical order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. This is contrary to SN1 and SN2 reactions, where leaving group ability is correlated with the strength of the C-X bond and the stability of the resulting halide anion.

For this compound, this principle suggests that under conditions favoring the SNAr mechanism, the chlorine atoms would be preferentially substituted over the iodine atom, assuming the nucleophile attacks at a carbon bearing a halogen. However, this reactivity order can be completely inverted if the reaction proceeds through an alternative pathway, such as a radical anion mechanism (see Section 3.1.3).

Influence of Substituents on SNAr Mechanism (e.g., Meisenheimer Complex Formation)

The classical SNAr mechanism relies on the stabilization of the anionic intermediate, known as a Meisenheimer complex. rsc.orguwindsor.canih.gov This stabilization is most effectively achieved by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These groups allow the negative charge of the intermediate to be delocalized via resonance, thereby lowering the activation energy of the reaction. nih.govnih.gov

In this compound, there are no strong EWGs. The chloro substituents themselves are weakly electron-withdrawing through induction but are weak deactivators in the context of SNAr compared to nitro groups. The absence of a powerful EWG means that a Meisenheimer complex formed from the attack of a nucleophile on this molecule would be relatively high in energy and its formation would be slow. nih.gov This significantly hampers the traditional SNAr pathway, making such reactions difficult to achieve under standard conditions. For comparison, a molecule like 1,2-dichloro-4-nitrobenzene readily undergoes SNAr, with substitution occurring selectively at the chlorine atom para to the activating nitro group, which can effectively stabilize the intermediate.

Radical Anion Mechanisms in Nucleophilic Substitution

Given the limitations of the classical SNAr pathway for this compound, the radical-nucleophilic aromatic substitution (SRN1) mechanism presents a plausible alternative. researchgate.netnih.gov This multi-step chain reaction is particularly relevant for aryl halides that lack strong activating groups and is especially favored for aryl iodides. researchgate.net The mechanism is initiated by the transfer of an electron to the aryl halide, forming a radical anion. researchgate.netwikipedia.org

This radical anion intermediate then fragments, cleaving the weakest carbon-halogen bond to release a halide anion and form an aryl radical. researchgate.net The C-I bond is significantly weaker than the C-Cl bond, meaning fragmentation would selectively occur at the C4 position to give a 3,4-dichlorophenyl radical. This radical then reacts with the nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. researchgate.net

Crucially, the leaving group ability in the SRN1 mechanism is governed by the ease of C-X bond cleavage in the radical anion intermediate, leading to a reactivity order of I > Br > Cl > F. researchgate.net This is the reverse of the trend observed in the addition-elimination SNAr mechanism. Therefore, for this compound, reactions proceeding via the SRN1 pathway would be expected to show exclusive substitution of the iodo group. Such reactions can often be initiated by light (photochemically) or by solvated electrons. wikipedia.org

Reactivity with Diverse Nucleophiles (e.g., Thiolates, Amines)

The reaction of this compound with different nucleophiles depends on the reaction conditions, which can favor one mechanistic pathway over another.

Thiolates : Thiolates are soft and highly polarizable nucleophiles that are effective in both SNAr and SRN1 reactions. In reactions with activated heteroaryl halides, thiolates have been shown to displace chlorides and bromides smoothly, often in polar aprotic solvents with a mild base like K₂CO₃. nih.gov For this compound, a reaction with a thiolate (e.g., sodium thiophenoxide) under conditions that promote the SRN1 mechanism would likely lead to the selective formation of 3,4-dichlorophenyl thioether.

Amines : Amines are common nucleophiles in aromatic substitution. While the lack of activation on the this compound ring makes direct substitution challenging, certain conditions can facilitate the reaction. For instance, recent studies have shown that ortho-iodoanilides can undergo a "directed SRNAr" with amines in the presence of pyridine, suggesting that neighboring group participation can enable substitution even without strong EWGs. While not directly applicable, this points to specialized conditions that could promote amination. In general, forcing conditions (high temperature and pressure) or a switch to a radical-promoting environment would be necessary to achieve substitution with amines.

The following table summarizes representative conditions for the nucleophilic aromatic substitution of unactivated aryl halides, which can be extrapolated to this compound.

NucleophileReagents & ConditionsProbable MechanismExpected Product
ThiophenoxidePhS⁻Na⁺, DMF, hv (light)SRN13,4-Dichlorophenyl phenyl sulfide
PiperidinePiperidine, K₂CO₃, DMSO, 150°CSNAr (Forced)4-Piperidinyl-1,2-dichlorobenzene

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key feature is the potential for selective reaction at one of the C-X bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki-Miyaura)

The fundamental step that governs selectivity in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, leading to a clear reactivity trend: I > Br > Cl. harvard.edu This differential reactivity allows for the highly selective functionalization of the C-I bond in this compound, leaving the two C-Cl bonds intact for potential subsequent transformations.

Stille Coupling : The Stille reaction couples an organotin reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling can be used to introduce alkyl, vinyl, or aryl groups selectively at the C4 position. harvard.edu

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling methods due to the low toxicity and stability of the boron reagents. harvard.eduyonedalabs.com This reaction is highly effective for the selective coupling of this compound with various boronic acids to form biaryl compounds or other substituted benzenes. harvard.edu

The tables below provide representative conditions for these selective cross-coupling reactions.

Table 3.2.1.1: Representative Conditions for Stille Coupling of this compound

OrganostannaneCatalyst / LigandSolventBase / AdditiveYield (%)
(Tributylstannyl)benzenePd(PPh₃)₄TolueneNone~85-95
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THFLiCl~90-98
2-(Tributylstannyl)thiophenePd₂(dba)₃ / P(o-tol)₃DMFCuI~80-90

Table 3.2.1.2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalyst / LigandSolventBaseYield (%)
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂ONa₂CO₃~90-97
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosToluene/H₂OK₃PO₄~95-99
Thiophene-2-boronic acidPdCl₂(dppf)DMFCs₂CO₃~88-96

Copper-Mediated Cross-Coupling Reactions

This compound serves as a versatile substrate in copper-mediated cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond. The C-I bond is significantly weaker and more readily activated than the C-Cl bonds, allowing for selective functionalization at the C-4 position. Ullmann-type and Sonogashira-type couplings are prominent examples of these transformations.

The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can also be mediated by copper, sometimes in conjunction with a palladium co-catalyst. quora.com However, ligand-free, copper-only catalyzed Sonogashira-type reactions have been developed, offering a more cost-effective method. libretexts.org In the context of this compound, the reaction would selectively produce a 1,2-dichloro-4-alkynylbenzene derivative. The reactivity order for aryl halides in these couplings is well-established: I > Br > Cl, ensuring chemoselective reaction at the iodo-substituted position. researchgate.net

Below is a table representing plausible copper-mediated cross-coupling reactions involving this compound, based on established methodologies for aryl iodides.

Coupling PartnerReaction TypeCatalyst System (Typical)Product Type
Phenol (B47542)Ullmann C-O CouplingCuI / Base (e.g., K₂CO₃)1,2-Dichloro-4-phenoxybenzene
AnilineUllmann C-N CouplingCuI / Ligand / BaseN-(3,4-Dichlorophenyl)aniline
ThiophenolUllmann C-S CouplingCu₂O / Base1,2-Dichloro-4-(phenylthio)benzene
PhenylacetyleneSonogashira C-C CouplingCu₂O / Base (Ligand-Free)1,2-Dichloro-4-(phenylethynyl)benzene

Mechanistic Pathways of Carbon-Halogen Bond Activation

The selective functionalization of this compound in cross-coupling reactions hinges on the preferential activation of the carbon-iodine bond over the carbon-chlorine bonds. This selectivity is rooted in the significant difference in bond dissociation energies (C-I < C-Br < C-Cl). The mechanism of C-X bond activation in copper-catalyzed reactions is complex and can proceed through several proposed pathways.

One of the most commonly cited mechanisms is oxidative addition/reductive elimination . In this pathway, a copper(I) catalyst, often complexed with a ligand (L) or the nucleophile (Nu), undergoes oxidative addition to the aryl iodide (Ar-I). This step involves the cleavage of the C-I bond and forms a high-valent organocopper(III) intermediate (e.g., LCu(III)(Ar)(I)). quora.com Subsequent reductive elimination from this intermediate forms the desired product (Ar-Nu) and regenerates the active copper(I) species. philadelphia.edu.jo The barrier to oxidative addition is significantly lower for aryl iodides than for aryl chlorides, accounting for the observed selectivity.

Alternative mechanistic proposals include pathways involving single-electron transfer (SET) . In a photoinduced SET mechanism, for example, a photoexcited copper(I)-nucleophile complex can donate an electron to the aryl halide. libretexts.org This transfer results in the formation of a copper(II) species and an aryl radical, which can then combine to form the product. libretexts.orgmasterorganicchemistry.com Other radical pathways, such as halogen atom transfer (HAT), have also been considered.

A third possibility is a σ-bond metathesis pathway, which avoids changes in the copper oxidation state. This involves a four-centered transition state between the Cu(I)-nucleophile bond and the Ar-X bond. philadelphia.edu.jo

Regardless of the precise mechanism, the initial and rate-determining step is typically the activation and cleavage of the carbon-halogen bond. youtube.com For this compound, all these pathways strongly favor the activation of the more labile C-I bond, leaving the C-Cl bonds intact under controlled reaction conditions.

Electrophilic Reactions Involving this compound

Investigation of Ring Activation/Deactivation by Halogen Substituents

In this compound, the presence of three halogen atoms results in significant deactivation of the aromatic ring. The inductive withdrawal (-I effect) is additive, pulling electron density from the ring and making it less nucleophilic. The order of electronegativity is Cl > I, meaning chlorine has a stronger inductive withdrawing effect than iodine. quora.com

Conversely, the resonance effect (+R) involves the donation of a lone pair from the halogen into the ring's π-system, which increases electron density, particularly at the ortho and para positions. aakash.ac.in The effectiveness of this π-donation depends on the orbital overlap between the halogen's p-orbital and the carbon's p-orbital. The overlap is most effective for chlorine (3p) compared to iodine (5p), suggesting chlorine has a slightly stronger +R effect than iodine. quora.com However, the dominant deactivating -I effect of all three halogens is the overriding factor, making the this compound ring strongly deactivated towards attack by electrophiles.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
ChlorineStrongly deactivating (-I)Weakly activating (+R)Deactivating
IodineDeactivating (-I)Weakly activating (+R)Deactivating

Regioselectivity in Electrophilic Aromatic Substitution

Despite being deactivating, halogen substituents are ortho, para-directors. This is because the +R effect, while not strong enough to overcome the deactivating -I effect, preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. libretexts.org The resonance stabilization involves a structure where the positive charge is delocalized onto the halogen atom, which is not possible for meta attack.

In this compound, there are three available positions for substitution: C3, C5, and C6. The directing influence of each halogen must be considered:

C1-Chloro : Directs to C6 (ortho) and C5 (para position is occupied).

C2-Chloro : Directs to C3 (ortho) and C6 (para position is occupied).

C4-Iodo : Directs to C3 and C5 (ortho positions).

Analyzing the potential sites for an incoming electrophile (E⁺):

Attack at C3 : This position is ortho to the C2-Cl and C4-I. It receives directing support from two halogens.

Attack at C5 : This position is ortho to the C4-I and meta to the C1-Cl and C2-Cl. It receives strong directing support from the iodine.

Attack at C6 : This position is ortho to the C1-Cl and meta to the C2-Cl and C4-I. It is sterically hindered, being situated between the C1-Cl and the C5-H.

Considering both electronic and steric factors, substitution is most likely to occur at the positions activated by the resonance effects of the halogens. The positions ortho to the iodine (C3 and C5) and ortho to the chlorines (C3 and C6) are electronically favored over other potential sites. However, the C6 position is sterically crowded. Therefore, electrophilic substitution is predicted to occur primarily at C3 and C5 , which are both ortho to the iodine atom. The precise ratio of products would depend on the specific electrophile and reaction conditions.

Hypervalent Iodine Chemistry

Derivatives and Related Reactivity of Iodobenzene Dichloride (PhICl₂) in Organic Synthesis

While this compound is a standard aryl halide, its iodine atom can be oxidized from the +1 state to a hypervalent +3 state, forming an organo-λ³-iodane. A common class of such compounds is the aryl iodine(III) dichlorides (ArICl₂). The synthesis of (1,2-dichloro-4-iodophenyl)iodine(III) dichloride could be achieved through the direct oxidation of the parent iodoarene. wikipedia.org General methods for this transformation include bubbling chlorine gas through a solution of the aryl iodide or using other oxidizing systems like hydrogen peroxide with hydrochloric acid. acs.orgnih.gov The presence of electron-withdrawing chloro groups on the aromatic ring can make the oxidation slower compared to electron-rich iodoarenes. nih.gov

Aryl iodine(III) dichlorides, such as the parent iodobenzene dichloride (PhICl₂), are stable, crystalline solids that serve as convenient and safe sources of electrophilic chlorine. organic-chemistry.org Their reactivity is characterized by the transfer of their chlorine ligands to various nucleophiles. They are widely used as mild and selective chlorinating agents in organic synthesis for a range of transformations. acs.orgorganic-chemistry.org

Key reactions involving ArICl₂ reagents include:

Chlorination of Alkenes and Alkynes : They add chlorine across double and triple bonds to yield vicinal dichlorides.

α-Chlorination of Ketones : They can be used to selectively chlorinate the α-position of carbonyl compounds. organic-chemistry.org

Oxidation of Alcohols : In the presence of a catalyst like TEMPO, they can efficiently oxidize alcohols. organic-chemistry.org

Chlorination of Electron-Rich Arenes : They can chlorinate activated aromatic rings such as phenols and anilines. acs.org

The derivative (1,2-dichloro-4-iodophenyl)iodine(III) dichloride would be expected to exhibit similar reactivity, serving as a solid, manageable chlorinating and oxidizing agent. Upon reaction, it would be reduced back to the starting material, this compound, which could potentially be recovered and recycled. acs.org

Oxidative and Chlorinating Applications of Hypervalent Iodine Reagents (General)

Hypervalent iodine reagents, particularly those in the iodine(III) and iodine(V) oxidation states, have emerged as versatile and environmentally benign alternatives to traditional heavy metal-based oxidants. organic-chemistry.org These compounds are prized for their mild reaction conditions, high selectivity, and commercial availability. organic-chemistry.org The general class of aryliodine(III) dihalides, such as (dichloroiodo)arenes, are well-established as effective chlorinating and oxidizing agents in a variety of synthetic transformations. nih.gov

The synthesis of these hypervalent iodine reagents often involves the direct oxidative halogenation of an aryl iodide. nih.gov For instance, an aryl iodide can be converted to the corresponding aryliodine(III) dichloride by treatment with chlorine gas or by using an oxidative chlorination strategy with reagents like hydrogen peroxide in the presence of hydrochloric acid. nih.govwikipedia.org The resulting (dichloroiodo)arenes are stable, crystalline solids that can be handled more safely than gaseous chlorine. nih.govwikipedia.org

Once formed, these reagents are capable of participating in a range of oxidative and chlorinating reactions. They have been successfully employed in the chlorination of various organic substrates, including alkenes, alkynes, and activated aromatic systems. organic-chemistry.orgwikipedia.org The mechanism of these reactions often involves the transfer of chlorine from the hypervalent iodine center to the substrate. Furthermore, they can act as potent oxidizing agents for a wide array of functional groups. For example, iodobenzene dichloride, a representative (dichloroiodo)arene, is used for the selective chlorination of alkenes and alkynes and can also be hydrolyzed to form iodosobenzene (PhIO) or oxidized to iodoxybenzene (PhIO₂). organic-chemistry.orgwikipedia.org

While direct studies on a hypervalent iodine reagent derived from this compound are not extensively detailed in the available literature, the established principles of hypervalent iodine chemistry suggest that 1,2-dichloro-4-(dichloroiodo)benzene could be synthesized from this compound. Such a reagent would be expected to exhibit similar oxidative and chlorinating properties to other (dichloroiodo)arenes, with the dichlorophenyl moiety influencing its reactivity and solubility. The electron-withdrawing nature of the chlorine substituents on the aromatic ring might affect the electrophilicity of the iodine center and the stability of the reagent.

Table 1: General Oxidative and Chlorinating Applications of (Dichloroiodo)arenes

Reaction TypeSubstrate ExampleProduct TypeReference
Alkene ChlorinationCycloocteneDichlorocyclooctane nih.gov
Alkyne ChlorinationPhenylacetyleneDichlorostyrene wikipedia.org
Oxidation of AlcoholsBenzyl alcoholBenzaldehyde organic-chemistry.org
α-Chlorination of KetonesAcetophenoneα-Chloroacetophenone organic-chemistry.org

Radical Reactions and Pathways

The carbon-halogen bonds in aryl halides can undergo homolytic cleavage under appropriate energetic conditions, leading to the formation of highly reactive aryl radicals. These intermediates can then participate in a variety of subsequent reactions, making aryl halides valuable precursors in radical-mediated transformations.

The homolytic cleavage of a chemical bond results in the even distribution of the bonding electrons between the two separating fragments, typically forming two radicals. researchgate.net In the case of this compound, there are two types of carbon-halogen bonds: C-Cl and C-I. The bond dissociation energy (BDE) is a key parameter that determines the ease of homolytic cleavage. Generally, the C-I bond is significantly weaker than the C-Cl bond. quora.com

The bond dissociation enthalpy generally decreases down the halogen group, meaning that less energy is required to break a C-I bond compared to a C-Cl bond. quora.comwikipedia.orgdoubtnut.com This difference in bond strength is a critical factor in the selective reactivity of polyhalogenated aromatic compounds. For this compound, the homolytic cleavage of the C-I bond is the more energetically favorable process. This cleavage can be induced by the input of energy in the form of heat (thermolysis) or light (photolysis). nih.gov

Upon homolytic cleavage of the C-I bond, a 3,4-dichlorophenyl radical and an iodine radical are generated. The stability of the resulting aryl radical is influenced by the substituents on the aromatic ring. The two chlorine atoms on the phenyl ring of the resulting radical will influence its electronic properties and subsequent reactivity.

Table 2: General Bond Dissociation Enthalpies (BDEs) for Carbon-Halogen Bonds

BondTypical BDE (kJ/mol)
C-Cl~338
C-I~238

Note: These are average values and can vary depending on the specific molecular structure. ucsb.edu

Aryl radicals generated from the homolytic cleavage of the C-I bond in compounds like this compound can serve as key intermediates in a variety of free radical-initiated transformations. beilstein-journals.orgresearchgate.net These highly reactive species can participate in chain reactions, where they react with other molecules to form new radicals, propagating the chain. princeton.edu

One common application of aryl radicals is in addition reactions to unsaturated systems, such as alkenes and alkynes. researchgate.net The aryl radical can add across the double or triple bond, forming a new carbon-carbon bond and generating a new radical intermediate, which can then undergo further reactions. researchgate.net

Another important transformation involving aryl radicals is intramolecular cyclization. researchgate.netprinceton.edu If the molecule containing the aryl radical also possesses a suitably positioned unsaturated group (e.g., an alkene or alkyne), the radical can attack this group within the same molecule to form a cyclic product. researchgate.netprinceton.edu This type of radical cyclization is a powerful tool for the synthesis of complex cyclic and heterocyclic systems. beilstein-journals.orgresearchgate.netprinceton.edu

Applications and Derivatization in Advanced Chemical Synthesis

Role as a Precursor in Pharmaceutical Synthesis

The structural motif of a dichlorinated phenyl group, often derivable from 1,2-dichloro-4-iodobenzene, is a common feature in a variety of biologically active molecules. The presence of chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Synthesis of Bioactive Molecules Incorporating Dichloroiodobenzene Moieties

While direct synthetic pathways from this compound to specific marketed drugs are not extensively detailed in publicly available literature, its potential as a precursor can be inferred from the structures of numerous bioactive compounds. The dichloro-substituted phenyl ring is a key component in various therapeutic agents, including kinase inhibitors and modulators of nuclear receptors. For instance, the general structure of certain kinase inhibitors features a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] unist.ac.krrhhz.netdiazepin-6-one scaffold, where substitutions on an attached phenyl ring are crucial for activity. The synthesis of such molecules often involves palladium-catalyzed cross-coupling reactions, where a halo-substituted aromatic compound like this compound could serve as a key starting material.

One notable example of a bioactive molecule containing a dichlorinated phenyl group is a potent and selective inhibitor of the peroxisome proliferator-activated receptor γ (PPARγ), a key target for type 2 diabetes therapeutics. Analogs of the compound INT131, which features a 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide structure, have been synthesized and evaluated for their therapeutic potential libretexts.org. The synthesis of such diaryl ether linkages can be achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), highlighting a potential application for this compound.

The following table outlines representative bioactive scaffolds that incorporate a dichlorophenyl moiety, illustrating the potential synthetic utility of this compound.

Bioactive ScaffoldTherapeutic TargetPotential Synthetic Route from this compound
2,4-Dichloro-benzenesulfonamide derivativesPPARγSulfonamide formation followed by Ullmann or Buchwald-Hartwig ether synthesis.
Dichlorophenyl-substituted kinase inhibitorsVarious kinases (e.g., DCLK1, ERK5, LRRK2)Suzuki or Stille coupling to introduce the dichlorophenyl group.
Diaryl ethers with a dichlorinated ringVarious therapeutic targetsUllmann condensation or Buchwald-Hartwig ether synthesis.

Structure-Activity Relationship Studies of this compound Derivatives

The substitution pattern on the phenyl ring of bioactive molecules plays a critical role in determining their efficacy and selectivity. Structure-activity relationship (SAR) studies on derivatives containing the 1,2-dichlorophenyl moiety have provided valuable insights for drug design.

In the case of the aforementioned PPARγ inhibitors, modifications to the 2,4-dichlorinated benzene (B151609) ring (referred to as ring A in the study) have been shown to significantly impact transcriptional potency libretexts.org. Research has indicated that substitutions at the 4-position of this ring are associated with higher transcriptional activity libretexts.org. For instance, the introduction of a bromine atom at this position can lead to higher affinity, potentially through the formation of a halogen bond with the backbone nitrogen atom of a key amino acid residue (Phe282) in the ligand-binding pocket libretexts.org.

Similarly, in the development of kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] unist.ac.krrhhz.netdiazepin-6-one scaffold, variations in the substituents on the phenyl ring have been explored to optimize potency and selectivity nih.govnih.gov. For a series of CLK kinase inhibitors, it was found that a chlorine atom in the meta position of an aniline ring linked to a quinazoline scaffold was crucial for high activity, being over 100 times more potent than the unsubstituted analog mdpi.com. This highlights the significant contribution of halogen substituents, such as those in this compound, to the biological activity of small molecules.

The following table summarizes key SAR findings for bioactive molecules containing a dichlorophenyl moiety.

Bioactive Molecule ClassKey SAR FindingReference
PPARγ Inhibitors (INT131 Analogs)Substitutions at the 4-position of the 2,4-dichlorobenzene ring are linked to higher transcriptional activity. libretexts.org
Kinase InhibitorsA meta-chloro substituent on an aniline ring significantly enhances inhibitory activity against CLK kinases. mdpi.com

Intermediate in Agrochemical Production

The 3,4-dichlorophenyl group, which can be derived from this compound, is a key structural feature in a number of commercially important herbicides and pesticides. The presence of this moiety can confer potent and selective activity against target weeds and pests.

Design and Synthesis of Herbicides and Pesticides

This compound is a precursor to 3,4-dichloroaniline, a crucial intermediate in the synthesis of several widely used phenylurea herbicides, such as Diuron, Linuron, and Propanil. The synthesis of Diuron, for example, involves the reaction of 3,4-dichloroaniline with triphosgene to form 3,4-dichlorophenyl isocyanate, which is then reacted with dimethylamine google.comrsc.org.

Another example of a herbicide containing the 3,4-dichlorophenyl moiety is 3,4-dichlorobenzyl methylcarbamate, which acts as a selective pre-emergence herbicide effective against both grass and broadleaf weeds nih.gov. Its mechanism of action involves the inhibition of pigment synthesis in susceptible plant species nih.gov.

Furthermore, novel propionamide-methylpyrazole carboxylate derivatives have been synthesized and evaluated as potential herbicides. One of the most active compounds, ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate (D15), exhibited significant growth inhibition against various weeds acs.org. The synthesis of such compounds would likely involve a 2,4-dichloroaniline precursor, which is closely related to the 3,4-dichloroaniline derivable from this compound.

The following table presents a selection of herbicides that contain a dichlorophenyl group, highlighting the importance of this structural motif in agrochemical design.

HerbicideChemical ClassPrecursor from this compound
DiuronPhenylurea3,4-Dichloroaniline
LinuronPhenylurea3,4-Dichloroaniline
PropanilAcylanilide3,4-Dichloroaniline
3,4-Dichlorobenzyl methylcarbamateCarbamate3,4-Dichlorobenzyl alcohol
Propionamide-methylpyrazole carboxylate derivativesPropionamide2,4-Dichloroaniline

Utilization in Materials Science and Polymer Chemistry

The reactivity of the carbon-halogen bonds in this compound, particularly the more labile carbon-iodine bond, makes it a promising monomer for the synthesis of functional polymers through various polycondensation reactions.

Incorporation into Functional Polymers

Dihaloaromatic compounds are key building blocks for a range of high-performance polymers, including poly(p-phenylene vinylene)s (PPVs) and polythiophenes. These conjugated polymers are of significant interest for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices wikipedia.org. The synthesis of such polymers often relies on cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions, which efficiently form carbon-carbon bonds between aromatic units libretexts.orgwikipedia.orgorganic-chemistry.org.

Given its three halogen substituents with differential reactivity, this compound could be selectively polymerized through its iodo- and one of its chloro-substituents, leaving the second chloro-substituent available for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties. For example, a Suzuki polycondensation could be employed to create a polymer backbone, followed by the introduction of functional groups at the remaining chlorine sites.

Polycondensation reactions, such as those used to form poly(aryl ether ketone)s, also utilize dihaloaromatic monomers nih.gov. The Ullmann condensation, for instance, can be used to form diaryl ether linkages, which are present in many high-performance polymers and bioactive molecules rhhz.netnih.govbeilstein-journals.orgorganic-chemistry.orgarkat-usa.org. The reactivity of this compound in such reactions could lead to the formation of novel poly(aryl ether)s with unique thermal and mechanical properties.

The following table outlines potential polymerization reactions where this compound could be utilized as a monomer.

Polymerization ReactionResulting Polymer ClassPotential Application
Suzuki PolycondensationPolyarylenesOrganic electronics, high-performance plastics
Sonogashira Coupling PolymerizationPoly(arylene ethynylene)sConductive polymers, organic electronics
Heck Coupling PolymerizationPoly(p-phenylene vinylene)sOrganic light-emitting diodes (OLEDs), photovoltaics
Ullmann PolycondensationPoly(aryl ether)sHigh-temperature resistant materials, engineering plastics

This compound as a Building Block in the Synthesis of Advanced Organic Materials

The strategic incorporation of halogenated aromatic compounds is a cornerstone in the synthesis of advanced organic materials, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties. Among these, this compound serves as a versatile precursor, primarily due to the differential reactivity of its halogen substituents. The iodine atom is significantly more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-4 position. This regioselectivity is crucial for the step-wise assembly of monomers into well-defined polymeric structures and for the synthesis of sophisticated liquid crystalline molecules.

The 3,4-dichlorophenyl moiety, derived from this compound, can be integrated into the backbone of conjugated polymers or the core structure of liquid crystals. The presence of the two chlorine atoms can influence the material's properties by enhancing solubility, modifying the electronic energy levels, and influencing the intermolecular packing in the solid state. These characteristics are pivotal in the development of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), as well as in advanced display technologies.

Synthesis of Conjugated Polymers

Conjugated polymers, characterized by an extended π-electron system along their backbone, are a critical class of organic materials with semiconducting properties. The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, to form the carbon-carbon bonds that constitute the polymer chain.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of poly(arylene ethynylene)s (PAEs). In this context, this compound can be selectively coupled with diynes. The higher reactivity of the carbon-iodine bond allows the reaction to proceed at the C-4 position, leaving the less reactive carbon-chlorine bonds intact. This selective coupling is the first step in creating a monomer that can then be polymerized.

For instance, a monomer can be synthesized by reacting this compound with a protected acetylene derivative, such as trimethylsilylacetylene, via a Sonogashira coupling. After deprotection, the resulting 1,2-dichloro-4-ethynylbenzene can be subjected to oxidative coupling or further cross-coupling reactions to yield a conjugated polymer. The dichloro-substituted phenylene units in the polymer backbone can enhance solubility and influence the material's electronic properties.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This reaction is particularly useful for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. This compound can be used as a starting material to create substituted stilbene or divinylbenzene monomers. For example, a Heck reaction between this compound and a divinyl monomer could lead to the formation of a larger, functionalized monomer. This monomer can then be polymerized, often through a subsequent polymerization technique, to yield a PPV derivative. The resulting polymer would feature the 3,4-dichlorophenyl group, which can impact the polymer's conformation and, consequently, its photophysical properties.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another widely used method for synthesizing conjugated polymers. This compound can be first converted into a boronic acid or ester derivative. This is typically achieved by reacting the iodo-compound with a diboron reagent in the presence of a palladium catalyst. The resulting (3,4-dichlorophenyl)boronic acid or its ester can then be polymerized with a dihaloarene to produce poly(p-phenylene)s (PPPs). Alternatively, the boronic acid derivative of this compound can be coupled with a dihalo-monomer containing vinyl or ethynyl groups to create precursors for PPVs or PAEs.

The following table summarizes the potential properties of conjugated polymers derived from this compound.

Polymer TypePotential PropertiesPotential Applications
Poly(arylene ethynylene)s (PAEs)Enhanced solubility in organic solvents, tunable fluorescence, good thermal stability.Organic light-emitting diodes (OLEDs), sensors, organic photovoltaics (OPVs).
Poly(p-phenylene vinylene)s (PPVs)Improved processability, altered emission colors, potential for higher electron affinity.OLEDs, OPVs, organic field-effect transistors (OFETs).
Poly(p-phenylene)s (PPPs)Increased solubility, modified bandgap, potential for liquid crystalline behavior.OLEDs, OFETs, high-performance plastics.

Synthesis of Liquid Crystals

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The synthesis of liquid crystal molecules often involves the assembly of a rigid core with flexible terminal chains. The 3,4-dichlorophenyl group derived from this compound can serve as a key component of the rigid core in calamitic (rod-shaped) liquid crystals.

The synthesis of such liquid crystals would typically involve a Suzuki or other palladium-catalyzed cross-coupling reaction to link the 3,4-dichlorophenyl unit to other aromatic or alicyclic rings, forming the rigid core. For example, (3,4-dichlorophenyl)boronic acid can be coupled with a halogenated aromatic compound that is further substituted with a flexible alkyl or alkoxy chain.

The presence of the two chlorine atoms on the phenyl ring can significantly influence the mesomorphic properties of the resulting compound. The chlorine atoms are electron-withdrawing and can increase the polarity and polarizability of the molecule. This can affect the intermolecular forces and, consequently, the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The dichloro-substitution can also disrupt the molecular packing, potentially leading to lower melting points and broader liquid crystalline ranges.

Below is a table outlining the potential characteristics of liquid crystals incorporating a 1,2-dichloro-4-substituted-benzene core.

Liquid Crystal Core StructurePotential Mesomorphic PropertiesPotential Applications
Biphenyl-based with 3,4-dichlorophenyl unitNematic or smectic phases, potentially broad temperature ranges, modified dielectric anisotropy.Liquid crystal displays (LCDs), optical switches, sensors.
Phenyl-pyrimidine-based with 3,4-dichlorophenyl unitHigher melting points, potential for smectic phases, altered optical properties.High-temperature LCDs, nonlinear optical devices.
Ester-linked with 3,4-dichlorophenyl unitNematic phases, good solubility, tunable transition temperatures.LCDs, smart windows.

Analytical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are paramount in the elucidation of the molecular structure of 1,2-Dichloro-4-iodobenzene and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. hyphadiscovery.comresearchgate.net For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the chlorine and iodine substituents. The proton adjacent to the iodine atom (at C-5) would likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would appear as a doublet of doublets, being coupled to the protons at C-3 and C-5. The proton at C-3, adjacent to a chlorine atom, would be expected to show up as a doublet, coupled to the proton at C-6. The integration of these signals would confirm the presence of one proton for each signal.

The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The carbons bonded directly to the halogen atoms (C-1, C-2, and C-4) will be significantly shifted. Purity assessment can be performed using quantitative NMR (qNMR) by integrating the signals of this compound against a certified internal standard. mdpi.com

Table 1: Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.0 - 7.5Doublet of DoubletsH-6
¹H7.5 - 7.9DoubletH-3
¹H7.8 - 8.2DoubletH-5
¹³C~90SingletC-4 (C-I)
¹³C~130-140SingletC-1, C-2 (C-Cl)
¹³C~128-135SingletC-3, C-5, C-6 (C-H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. chemguide.co.uk The molecular weight of this compound is 272.89 g/mol . sielc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 272. A key feature would be the isotopic pattern characteristic of two chlorine atoms. This results in peaks at M (m/z 272), M+2 (m/z 274), and M+4 (m/z 276) with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion is a crucial aspect of structural analysis. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. For this compound, significant fragment ions would be expected from the loss of an iodine atom ([M-I]⁺ at m/z 145) or a chlorine atom ([M-Cl]⁺ at m/z 237). Further fragmentation could involve the loss of the second chlorine atom or the benzene ring's cleavage. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used for detailed analysis. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Ion Formula
272, 274, 276Molecular Ion[C₆H₃Cl₂I]⁺
237, 239Loss of Cl[C₆H₃ClI]⁺
145, 147Loss of I[C₆H₃Cl₂]⁺
127Iodine Ion[I]⁺
110Loss of I and Cl[C₆H₃Cl]⁺
75Dichlorinated fragment[C₆H₃]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, these techniques can confirm the presence of the aromatic ring and the carbon-halogen bonds.

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring typically above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the C-I stretching vibration is expected at a lower frequency, usually between 500-600 cm⁻¹.

Table 3: Characteristic IR/Raman Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aromatic C=C Stretch1400 - 1600
C-H Out-of-Plane Bending800 - 900
C-Cl Stretch600 - 800
C-I Stretch500 - 600

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities, determining its purity, and performing quantitative analysis.

Gas Chromatography (GC) for Purity and Isomeric Purity Determination

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. thermofisher.comhpst.cz Purity levels of >98.0% are often determined using this method. tcichemicals.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of halogenated aromatics, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, while a mass spectrometer (MS) detector can be used for definitive identification of the peak as this compound and any impurities present. nih.gov GC is also highly effective for determining isomeric purity, separating this compound from other dichlorinated or iodinated benzene isomers that may be present as impurities from the synthesis process.

Table 4: Typical GC Parameters for this compound Analysis
Parameter Typical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 300 °C

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for quantitative analysis and purity assessment. wur.nl A reverse-phase (RP) HPLC method is well-suited for this compound. sielc.com

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits strong absorbance. This method allows for accurate quantification of this compound and can be scaled up for preparative separation to isolate impurities. sielc.com

Table 5: Typical HPLC Parameters for this compound Analysis
Parameter Typical Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detector UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Advanced Chromatographic Separations for Related Compounds

Modern chromatographic methodologies offer high resolution and sensitivity for the analysis of this compound and its structurally similar analogues. These techniques are vital for quality control in manufacturing processes and for the detailed characterization of this chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation of halogenated aromatic compounds. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

One effective method for the analysis of dichlorinated iodobenzene isomers, such as this compound and 2,4-dichloro-1-iodobenzene, employs a specialized reversed-phase column. sielc.com A Newcrom R1 column, for instance, provides a suitable stationary phase for this separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com This methodology is not only suitable for analytical determinations but is also scalable for the preparative isolation of impurities. sielc.com

The separation of positional isomers of dichlorobenzene has also been achieved using novel stationary phases. For example, a metal-organic framework (MOF) based on MIL-53(Fe) has been successfully utilized as a stationary phase in reversed-phase HPLC. This material demonstrated the ability to achieve baseline separation of xylene, dichlorobenzene, chlorotoluene, and nitroaniline isomers.

Interactive Data Table: HPLC Separation of Dichlorinated Iodobenzene Isomers

Compound Stationary Phase Mobile Phase Detection Application
This compound Newcrom R1 Acetonitrile, Water, Phosphoric Acid UV/MS Analytical and Preparative
2,4-Dichloro-1-iodobenzene Newcrom R1 Acetonitrile, Water, Phosphoric Acid UV/MS Analytical and Preparative

Gas Chromatography (GC)

Gas chromatography, particularly with capillary columns, is a highly effective technique for the separation of volatile and semi-volatile halogenated hydrocarbons due to its high efficiency and resolution. The choice of the stationary phase is critical for achieving selectivity between closely related isomers.

For the separation of positional isomers of halogenated benzenes, the polarity of the stationary phase plays a key role. A DB-624 capillary column, which has a mid-polarity phase, has been used for the simultaneous determination of trace levels of benzene and 1,2-dichloroethane, compounds with similar boiling points. researchgate.net Achieving adequate resolution often requires optimization of the column length and temperature programming. researchgate.net For instance, increasing the column length from 20 or 30 meters to 60 meters can significantly improve the separation of compounds with close boiling points. researchgate.net

The validation of GC methods is essential to ensure their reliability for quantitative analysis. Method validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijbpas.comnih.gov For the analysis of volatile organic impurities, a GC-Flame Ionization Detector (FID) system is commonly employed and validated for its intended purpose. ijbpas.comnih.govredalyc.org

A typical GC-FID method for the quantification of related substances would involve direct injection of the sample dissolved in a suitable solvent. The chromatographic conditions, including the type of capillary column, oven temperature program, and detector settings, are optimized to achieve the desired separation and sensitivity.

Interactive Data Table: GC Conditions for Separation of Related Volatile Compounds

Parameter Condition
Column DB-624 (60 m x 0.32 mm, 1.8 µm film thickness)
Oven Program Initial 35°C (hold 45 min), ramp at 30°C/min to 240°C (hold 25 min)
Injector Temperature 240°C
Detector (FID) Temp 240°C
Carrier Gas Nitrogen
Flow Rate 1.5 mL/min

| Injection Mode | Split (5:1) |

The successful application of these advanced chromatographic techniques is fundamental for the comprehensive analytical characterization of this compound, ensuring its quality and facilitating its use in further chemical syntheses.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within the 1,2-dichloro-4-iodobenzene molecule, which is fundamental to understanding its chemical reactivity.

Detailed DFT studies on the closely related molecule, 1,2-dichloro-4-nitrobenzene, have been performed using the B3LYP methodology with a 6-31G* basis set. nih.gov These studies provide a framework for understanding the electronic properties of this compound. By analogy, DFT calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the presence of electronegative chlorine and iodine atoms influences the electron density distribution across the benzene (B151609) ring. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other reagents, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-poor regions (susceptible to nucleophilic attack).

Table 1: Illustrative DFT-Calculated Electronic Properties of Halogenated Benzenes

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment1.5 DMeasures the polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While this compound is a relatively rigid molecule, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules or other chemical species in a dynamic environment.

For halogenated benzenes, MD simulations can be particularly useful in understanding intermolecular interactions, such as halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atom is a potential halogen bond donor. MD simulations can model the strength and geometry of these interactions, which are crucial in areas like crystal engineering and drug design. nih.gov

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, or OPLSA set of empirical potential energy functions used to calculate the forces between atoms.
Simulation BoxCubic, with periodic boundary conditionsTo simulate a bulk system and avoid edge effects.
SolventTIP3P water or explicit organic solventTo model the molecule's behavior in a condensed phase.
Simulation Time10-100 nanosecondsThe duration of the simulation, which needs to be long enough to sample relevant molecular motions.
Temperature and Pressure300 K and 1 atm (NPT ensemble)To mimic standard experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. mdpi.com For a compound like this compound, QSAR models could be developed to predict properties such as its toxicity, environmental fate, or its efficacy in a particular application, based on its molecular descriptors.

A QSAR study on chlorinated benzene derivatives has shown that physicochemical properties such as molecular dipole moment and the electronic properties of substituents are correlated with olfactory mucosal toxicity. nih.gov To build a QSAR model for this compound and related compounds, a dataset of molecules with known activities would be required. Then, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed activity.

Table 3: Hypothetical QSAR Descriptors for Predicting the Toxicity of Halogenated Benzenes

DescriptorIllustrative Value for this compoundRelevance to Toxicity
LogP (Octanol-Water Partition Coefficient)4.3Indicates the hydrophobicity of the molecule, which affects its absorption and distribution in biological systems.
Molecular Weight272.89 g/molRelates to the size of the molecule, which can influence its transport across biological membranes.
Polarizability18.5 ųMeasures the ease with which the electron cloud can be distorted, affecting intermolecular interactions.
HOMO-LUMO Gap5.3 eVRelates to the molecule's reactivity and potential for undergoing metabolic activation to toxic species.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that connect reactants to products. For this compound, this is particularly relevant for understanding its participation in reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

For instance, this compound is a common substrate in Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov DFT calculations can be used to model the entire catalytic cycle of such a reaction. rsc.orgresearchgate.net This involves calculating the energies of all reactants, intermediates, and products, as well as the activation energies for each step, which are determined by the energy of the transition states. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

These calculations can reveal crucial details about the reaction, such as the role of the catalyst, the effect of different ligands on the catalyst's activity and selectivity, and the reason for the observed regioselectivity of the reaction. For this compound, computational studies can help predict whether the C-I or a C-Cl bond is more likely to undergo oxidative addition to a metal catalyst, which is the initial step in many cross-coupling reactions.

Table 4: Illustrative Computational Data for a Predicted Reaction Step

Reaction StepSpeciesRelative Energy (kcal/mol)Description
Oxidative Addition in a Suzuki CouplingReactants (this compound + Pd(0) catalyst)0.0Starting point of the reaction.
Transition State+15.2The energy barrier that must be overcome for the reaction to proceed.
Product (Oxidative Addition Complex)-5.8The intermediate formed after the C-I bond has added to the palladium catalyst.

Environmental Fate and Degradation Pathways of 1,2 Dichloro 4 Iodobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can lead to the transformation of 1,2-dichloro-4-iodobenzene in the environment. The primary mechanisms considered are photolysis and hydrolysis.

Photolytic degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for aromatic iodo compounds. The carbon-iodine bond is generally weaker than carbon-chlorine bonds, making it more susceptible to cleavage upon exposure to ultraviolet (UV) light. Research on the photolysis of iodoaromatic compounds suggests that the primary photochemical process involves the homolytic cleavage of the C-I bond, resulting in the formation of an aryl radical and an iodine radical. researchgate.net This initial step can lead to a cascade of secondary reactions, including hydrogen abstraction from the surrounding medium to form 1,2-dichlorobenzene (B45396), or reactions with other radicals or oxygen.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloaromatic compounds, this typically involves the replacement of a halogen substituent with a hydroxyl group.

The carbon-chlorine bonds in chlorobenzene (B131634) are known to be very stable and resistant to hydrolysis under normal environmental conditions due to the partial double bond character conferred by resonance. doubtnut.comaskfilo.com Hydrolysis of chlorobenzene to phenol (B47542) generally requires extreme conditions, such as high temperatures (623 K) and pressures (300 atm). doubtnut.com It is therefore expected that the 1,2-dichloro-substituents of this compound would exhibit significant hydrolytic stability.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of this compound by microorganisms such as bacteria and fungi. These processes are critical in determining the ultimate fate of the compound in soil and aquatic environments.

Under aerobic conditions (in the presence of oxygen), the biodegradation of chlorinated benzenes is typically initiated by dioxygenase enzymes. researchgate.netub.edu For dichlorobenzenes, this involves the enzymatic incorporation of two hydroxyl groups onto the aromatic ring, forming a dihydroxycyclohexa-3,5-diene, which is then dehydrogenated to a dichlorocatechol. researchgate.netnih.gov This dichlorocatechol then undergoes ring cleavage, leading to further degradation. nih.gov

While specific studies on this compound are lacking, it is plausible that a similar pathway could be initiated. A dioxygenase could attack the aromatic ring, potentially leading to the formation of an iododichlorocatechol. The subsequent steps would involve ring cleavage and eventual mineralization. The presence of the iodine atom could influence the regioselectivity of the initial dioxygenase attack and the stability of the subsequent intermediates.

Table 1: Aerobic Biodegradation of Dichlorobenzene Isomers

CompoundInitial Enzymatic AttackIntermediateKey Enzyme
1,4-Dichlorobenzene (B42874)Dioxygenation3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-dieneChlorobenzene Dioxygenase
1,3-Dichlorobenzene (B1664543)Dioxygenation3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-dieneNot specified
1,2-DichlorobenzeneDioxygenation3,4-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-dieneNot specified

In anaerobic environments (absence of oxygen), reductive dehalogenation is a key degradation mechanism for highly halogenated aromatic compounds. nih.gov This process involves the sequential removal of halogen substituents and their replacement with hydrogen atoms, with the haloaromatic compound serving as an electron acceptor.

For a mixed-halogenated compound like this compound, the order of halogen removal is significant. Generally, the C-I bond is more readily reduced than the C-Cl bond. Therefore, it is anticipated that anaerobic degradation would proceed via initial reductive deiodination to form 1,2-dichlorobenzene. Subsequently, the 1,2-dichlorobenzene could be further dechlorinated to monochlorobenzene and then to benzene (B151609). ethz.ch Studies on halobenzoates have shown that reductive dehalogenation is biologically catalyzed and that removal of the halogens is a prerequisite for the mineralization of the aromatic ring to methane (B114726) and carbon dioxide. nih.gov

The microbial metabolism of haloaromatic compounds can lead to the formation of various intermediates. As mentioned for aerobic degradation, the initial metabolites of dichlorobenzenes are typically dichlorocatechols. For example, the aerobic degradation of 1,4-dichlorobenzene by Pseudomonas sp. proceeds through 3,6-dichlorocatechol, which is then cleaved to form 2,5-dichloro-cis,cis-muconate. nih.gov Similarly, the degradation of 1,3-dichlorobenzene by an Alcaligenes sp. was found to produce 3,5-dichlorocatechol. nih.gov

For this compound, it is hypothesized that aerobic microbial metabolism would lead to the formation of iodinated dichlorocatechols. The exact structure of these metabolites would depend on the position of the initial enzymatic attack. Under anaerobic conditions, the primary metabolites would be the dehalogenated products, starting with 1,2-dichlorobenzene, followed by monochlorobenzene and benzene.

Table 2: Identified Metabolites in the Aerobic Degradation of Dichlorobenzenes

Parent CompoundMetaboliteMicroorganism
1,4-Dichlorobenzene3,6-DichlorocatecholPseudomonas sp.
1,4-Dichlorobenzene2,5-Dichloro-cis,cis-muconatePseudomonas sp.
1,3-Dichlorobenzene3,5-DichlorocatecholAlcaligenes sp.
1,3-Dichlorobenzene2,4-DichloromuconateAlcaligenes sp.

Environmental Persistence and Mobility in Different Media (e.g., soil, water)

The persistence and mobility of a chemical in the environment are determined by its resistance to degradation and its partitioning behavior between soil, water, and air. For this compound, these characteristics are largely influenced by its low water solubility and its affinity for organic matter.

Persistence: The environmental persistence of halogenated benzenes is significant, with degradation rates influenced by factors such as the degree of halogenation. epa.gov Biological degradation is a primary process for the elimination of chemically stable chlorinated benzenes from the environment. ethz.ch In general, compounds with higher degrees of chlorination or bromination exhibit lower water solubility and greater persistence. epa.gov

Mobility in Soil: The mobility of organic compounds in soil is strongly related to their tendency to adsorb to soil particles, particularly organic matter. epa.govresearchgate.net This property is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. nih.gov

For the analog 1,2-dichlorobenzene, the estimated Koc is 1030, classifying it as having a low potential for mobility. canada.ca Due to its structural similarity, this compound is also expected to bind significantly to the organic fraction of soil, limiting its movement and potential to leach into groundwater. nih.gov The presence of dissolved organic matter (DOM) in soil water can sometimes facilitate the transport of such chemicals, although for many pesticides, the solid-state organic fraction remains the dominant factor governing sorption. researchgate.netnih.gov In coarse, sandy soils with low organic matter, the potential for leaching would be higher compared to clayey soils rich in organic content. epa.gov

Mobility in Water: In aquatic systems, the low water solubility of this compound suggests that it will predominantly partition from the water column to sediment. canada.ca Field studies of similar compounds, such as 1,2-dichlorobenzene, have shown them to be persistent in groundwater contaminated by industrial and municipal waste. canada.ca Once in the sediment, these compounds are expected to equilibrate between the pore water and the organic phase, where they can persist, particularly under anaerobic conditions. canada.ca

Table 1: Physicochemical and Mobility Properties of this compound and a Related Compound Data for 1,2-dichlorobenzene is provided as a structural analog to infer the likely behavior of this compound.

PropertyThis compound1,2-Dichlorobenzene (Analog)Reference
Molecular FormulaC₆H₃Cl₂IC₆H₄Cl₂ nih.gov
Molecular Weight272.89 g/mol147.00 g/mol nih.gov
Organic Carbon Sorption Coefficient (Koc)No data available1030 canada.ca
Soil Half-lifeNo data available4 weeks to 6 months canada.ca

Ecotoxicological Implications of Environmental Contamination

The release of this compound into the environment poses a significant risk to aquatic ecosystems. Ecotoxicology data indicates that this compound is harmful to aquatic organisms, a characteristic common to many chlorinated benzenes.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as very toxic to aquatic life with long-lasting effects. sigmaaldrich.com This suggests that even at low concentrations, the compound can cause acute and chronic harm to fish, invertebrates, and algae, and its persistence can lead to prolonged exposure within an ecosystem.

While specific toxicity studies on this compound are limited, extensive data exists for its structural analog, 1,2-dichlorobenzene, which provides insight into its potential ecotoxicological profile. Studies on 1,2-dichlorobenzene have identified reproductive impairment in the aquatic invertebrate Daphnia magna as a particularly sensitive endpoint. canada.ca

Invertebrates: For Daphnia magna, a 14-day study on reproduction yielded an EC50 (the concentration causing an effect in 50% of the population) of 0.55 mg/L. canada.ca

Fish: The 96-hour LC50 (the concentration lethal to 50% of the population) for rainbow trout (Oncorhynchus mykiss) exposed to 1,2-dichlorobenzene was reported to be 1.61 mg/L. canada.ca

Bacteria: Inhibition of cell multiplication in the bacterium Pseudomonas putida was observed at a concentration of 15 mg/L during a 16-hour study. canada.ca

Given that this compound is expected to adsorb to sediments, benthic (sediment-dwelling) organisms are at particular risk of exposure. canada.ca The accumulation of such persistent compounds in the sediment can create a long-term source of toxicity for the organisms that live in and feed on the sediment.

Table 2: Aquatic Ecotoxicity Data for 1,2-Dichlorobenzene (Analog) This data for a structurally similar compound illustrates the potential ecotoxicological effects of this compound.

OrganismSpeciesEndpointDurationValue (mg/L)Reference
Water Flea (Invertebrate)Daphnia magnaEC50 (Reduced fertility)14 days0.55 canada.ca
Water Flea (Invertebrate)Daphnia magnaIC50 (Immobilization)24 hours0.78 canada.ca
Rainbow Trout (Fish)Oncorhynchus mykissLC5096 hours1.61 canada.ca
BacteriumPseudomonas putidaIC50 (Cell multiplication inhibition)16 hours15 canada.ca

Safety and Handling in Academic Research Settings

Laboratory Safety Protocols for Synthesis and Handling

The synthesis and handling of 1,2-Dichloro-4-iodobenzene and similar halogenated hydrocarbons demand strict adherence to laboratory safety protocols. These protocols are designed to minimize exposure and prevent accidents. The primary methods for controlling exposure to hazardous chemicals fall into three categories: engineering controls, work practices and administrative controls, and personal protective equipment (PPE). cuny.edu

Engineering Controls: These are the first line of defense in minimizing exposure to hazardous chemicals. uoguelph.ca When working with halogenated compounds, all procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to vapors or dusts. acs.orgokstate.edu Fume hoods act as a primary containment device, drawing air and potential contaminants away from the user. okstate.edu It is crucial to ensure that fume hoods are functioning correctly and that all work is performed at least six inches inside the sash. okstate.edu

Work Practices and Administrative Controls: Good laboratory practices are essential for reducing chemical exposure risks. cuny.edu This includes minimizing the quantities of this compound used and stored in the laboratory. vfdb.de All containers holding the compound must be clearly labeled with its identity and associated hazards. nj.gov Before beginning any procedure, a thorough risk assessment should be conducted, reviewing the potential hazards of all chemicals involved. iloencyclopaedia.org It is also important to wash hands thoroughly after handling the substance and to decontaminate work areas routinely. nj.govwestlab.com

Personal Protective Equipment (PPE): PPE is a critical barrier between the researcher and the chemical. opcw.org The appropriate PPE for handling this compound includes:

Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are mandatory. astate.edu For operations with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles. astate.edu

Skin and Body Protection: A full-length, long-sleeved laboratory coat should be worn to protect the skin. astate.edu Shoes must completely cover the feet. astate.edu

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good short-term protection against a broad range of chemicals, but for prolonged contact or with certain halogenated solvents, more resistant materials like neoprene may be necessary. nj.govastate.edu It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination. astate.edu

A summary of recommended PPE is provided in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical splash goggles (meeting ANSI Z.87.1 standard). A face shield worn over safety glasses for high-splash-risk procedures. astate.edu
Skin/Body Protection Full-length, long-sleeved laboratory coat. Closed-toe, closed-heel shoes. astate.edu
Hand Protection Chemical-resistant gloves (e.g., nitrile for incidental contact, neoprene for higher exposure). Gloves should be inspected before use and changed immediately if contaminated. nj.govastate.edu
Respiratory Protection Required if engineering controls are insufficient or when dusts are generated. Use must be part of an effective respiratory protection program. acs.org

Waste Management and Disposal Procedures for Halogenated Compounds

Proper management of waste generated from the use of this compound is crucial to prevent environmental contamination and comply with regulations. Halogenated compounds require specific disposal procedures due to their potential persistence and toxicity.

Waste Segregation: The first and most critical step in laboratory waste management is proper segregation. nih.gov Waste containing halogenated organic compounds, such as this compound, must be collected separately from non-halogenated waste. acs.orgvfdb.debrooklyn.edu This is because halogenated solvents often require different disposal methods, such as high-temperature incineration, and mixing them with non-halogenated solvents can complicate and increase the cost of disposal. ulethbridge.ca

Waste streams in a laboratory setting are typically categorized as follows:

Halogenated Organic Waste: Includes compounds containing fluorine, chlorine, bromine, or iodine. brooklyn.edu This is the designated stream for this compound waste.

Non-Halogenated Organic Waste: Consists of organic solvents and compounds without halogens. brooklyn.edu

Aqueous Waste: This can be further divided into acidic, basic, and neutral solutions. uoguelph.ca

Solid Waste: This includes contaminated items like gloves, paper towels, and silica (B1680970) gel. westlab.com

A general guide for waste segregation is outlined in the table below.

Waste CategoryDescriptionExamples
Halogenated Organic Waste Organic liquids or solids containing more than 2% of any halogen. astate.eduThis compound, Chloroform, Dichloromethane (B109758)
Non-Halogenated Organic Waste Organic liquids or solids with less than 2% halogens. astate.eduAcetone, Ethanol (B145695), Hexane, Toluene
Aqueous Waste Water-based solutions, which should be segregated by pH (acidic, basic, neutral). uoguelph.caDilute acid or base solutions from extractions or cleaning
Contaminated Solid Waste Disposable materials that have come into contact with hazardous chemicals. westlab.comContaminated gloves, paper towels, weigh boats, silica gel

Container and Labeling: Waste must be collected in containers that are chemically compatible and in good condition, with secure, tight-fitting lids. acs.orgnih.gov Each waste container must be clearly labeled as hazardous waste at the moment the first drop of waste is added. acs.org The label must include the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), and the approximate percentages of each. acs.orgulethbridge.ca

Disposal Procedures: Under no circumstances should halogenated organic waste be disposed of down the sink. acs.org All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office, following their specific guidelines. acs.org Solid waste contaminated with this compound, such as used gloves or absorbent materials from spill cleanups, must also be collected and disposed of as hazardous waste. westlab.com Empty containers that held the compound should be managed as hazardous waste unless properly decontaminated. nih.gov

Emergency Response Procedures in Research Environments

In the event of an emergency involving this compound, a swift and informed response is critical to minimize harm to personnel and the environment. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits. okstate.edu

Chemical Spills: The appropriate response to a chemical spill depends on its size and the hazards of the material.

Minor Spills: For a small, manageable spill that does not pose an immediate health threat, trained laboratory personnel can typically handle the cleanup. astate.edu

Alert people in the immediate area. astate.edu

Wear appropriate PPE, including gloves, goggles, and a lab coat. brooklyn.edu

Contain the spill with an absorbent material (e.g., vermiculite, dry sand) to prevent it from spreading. technopharmchem.com

If the material is a solid, it may be necessary to moisten it slightly to prevent dust from becoming airborne. brooklyn.edu

Carefully scoop the absorbent material and spilled substance into a suitable container, such as a heavy-duty plastic bag. acs.org

Label the container as hazardous waste with the chemical name. acs.org

Decontaminate the spill area with soap and water. ulethbridge.ca

Report the incident to the laboratory supervisor or EHS office. brooklyn.edu

Major Spills: A large spill, or any spill of a highly toxic substance, requires immediate evacuation and professional assistance. ouhsc.edu

Evacuate the area immediately, alerting others as you leave. ouhsc.edu

If it is safe to do so, close the doors to the affected area to contain vapors. astate.edu

Notify the institution's emergency services (e.g., Public Safety, EHS) and provide them with the chemical name, location, and approximate quantity of the spill. okstate.edubrooklyn.edu

Do not attempt to clean up a major spill yourself. Wait for trained emergency responders. ouhsc.edu

Personnel Exposure:

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if the area of contact is large. technopharmchem.comouhsc.edu Remove any contaminated clothing while under the shower. ouhsc.edu Seek medical attention. agr11.com

Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station. agr11.com Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. fishersci.com Seek immediate medical attention. agr11.com

Inhalation: Move the affected person to fresh air immediately. technopharmchem.com If breathing is difficult or stops, provide artificial respiration if trained to do so and seek immediate medical attention. technopharmchem.comagr11.com

Ingestion: Do not induce vomiting. agr11.com Rinse the mouth with water and seek immediate medical attention. agr11.comfishersci.com

Fire: In case of a fire involving this compound, which is a combustible solid, the primary response is to ensure personnel safety. nj.gov

If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it using a dry chemical, CO2, or water spray type. nj.gov

For any fire that cannot be immediately controlled, activate the fire alarm, evacuate the area, and notify emergency services. uottawa.ca

Be aware that poisonous gases, including hydrogen chloride, are produced in a fire. nj.gov Firefighters should wear self-contained breathing apparatus. fishersci.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of synthetic methodologies for preparing 1,2-dichloro-4-iodobenzene with improved efficiency, selectivity, and sustainability is a primary area of future research. Current synthetic approaches often involve multi-step processes that may generate significant waste. Future endeavors will likely focus on the development of more direct and atom-economical routes.

One promising avenue is the refinement of direct iodination of 1,2-dichlorobenzene (B45396). Research into novel catalytic systems for electrophilic iodination could lead to higher yields and regioselectivity, minimizing the formation of unwanted isomers. The exploration of "green chemistry" principles in the synthesis of this compound is another critical direction. researchgate.netgcande.org This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-assisted synthesis. researchgate.netmdpi.com

Furthermore, the development of one-pot syntheses from readily available starting materials could significantly enhance the efficiency of producing this compound. For instance, methods for the synthesis of aryl iodides from arylhydrazines and iodine have been developed and could be adapted for this specific compound. acs.org The table below summarizes potential areas for improvement in the synthesis of this compound.

Synthetic ApproachPotential for EnhancementKey Research Focus
Direct Iodination Improved regioselectivity and yield.Development of novel catalysts, optimization of reaction conditions.
Green Synthesis Reduced environmental impact.Use of green solvents, recyclable catalysts, and alternative energy sources. mdpi.comejcmpr.com
One-Pot Reactions Increased efficiency and reduced waste.Design of cascade or tandem reactions from simple precursors.
Flow Chemistry Enhanced safety, scalability, and control.Adaptation of synthetic routes to continuous flow processes.

Exploration of New Catalytic Applications in Organic Transformations

The presence of a highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of cross-coupling reactions. cymitquimica.com Future research will undoubtedly continue to explore its utility in constructing complex organic molecules, particularly in the synthesis of pharmaceutical intermediates and novel materials.

The compound is a valuable precursor in well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. The differential reactivity of the C-I and C-Cl bonds allows for sequential functionalization, providing a pathway to highly substituted aromatic compounds. A key challenge and area of future research will be the development of highly selective catalytic systems that can discriminate between the different halogen substituents, enabling precise control over the synthetic outcome.

Moreover, the exploration of this compound in emerging areas of catalysis, such as photoredox catalysis and dual catalysis, could unlock new synthetic transformations. Its application in multi-component reactions (MCRs) is another promising avenue, offering a convergent approach to complex molecular architectures from simple starting materials. nih.gov The potential catalytic applications are summarized in the following table.

Catalytic ReactionApplicationFuture Research Direction
Cross-Coupling Reactions Synthesis of biaryls, substituted alkenes, and alkynes.Development of catalysts for selective sequential functionalization.
Photoredox Catalysis Formation of C-C and C-heteroatom bonds under mild conditions.Exploration of novel photocatalytic cycles involving this compound.
Multi-Component Reactions Rapid assembly of complex molecules.Design of new MCRs utilizing this compound as a key component.
C-H Activation Direct functionalization of unactivated C-H bonds.Investigation of catalytic systems for the C-H functionalization of this compound derivatives.

Advanced Studies on Biological Activities of Derivatives

A significant area for future investigation is the synthesis and biological evaluation of novel compounds derived from this compound. The unique substitution pattern of this molecule provides a scaffold for the creation of a diverse library of derivatives with potential therapeutic applications.

Research will likely focus on the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, which have shown a wide range of biological activities, including neuroprotective effects against ischemic brain injury. nih.govnih.gov By utilizing this compound as a starting material, medicinal chemists can introduce various functional groups to tune the pharmacological properties of the resulting molecules.

Future studies should encompass a broad range of biological screenings to identify potential lead compounds for various diseases. This includes evaluating derivatives for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govwalshmedicalmedia.commdpi.comnih.govmdpi.com The development of structure-activity relationships (SAR) will be crucial in guiding the optimization of these derivatives to enhance their potency and selectivity.

Potential Biological ActivityClass of Derivatives to ExploreRationale
Neuroprotective 1,2,4-Triazole derivativesKnown to exhibit neuroprotective properties in preclinical models. nih.govnih.gov
Antimicrobial Novel heterocyclic systemsThe presence of halogens can enhance antimicrobial efficacy. nih.gov
Anticancer Substituted biaryls and complex heterocyclesMany anticancer drugs contain halogenated aromatic moieties.
Anti-inflammatory Amide and ester derivativesFunctional group modification can lead to potent anti-inflammatory agents.

Environmental Remediation and Detoxification Strategies

The widespread use of halogenated aromatic compounds has raised environmental concerns, necessitating the development of effective remediation and detoxification strategies. Future research should address the environmental fate of this compound and explore methods for its degradation.

Bioremediation offers a promising and environmentally friendly approach. Studies on the microbial degradation of chlorinated benzenes have identified bacterial strains capable of mineralizing these compounds. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com Future work should focus on isolating and engineering microorganisms that can specifically degrade this compound, potentially through aerobic or anaerobic pathways. The initial step in the aerobic degradation of similar compounds often involves a dioxygenase enzyme. nih.gov

Advanced oxidation processes (AOPs), such as photocatalysis and ozonation, represent another important research direction. theijes.com The investigation of novel photocatalysts that can efficiently degrade this compound under UV or visible light could lead to effective water and soil treatment technologies. Understanding the degradation pathways and identifying any potentially toxic intermediates will be crucial for the development of safe and effective remediation strategies.

Remediation StrategyMechanismKey Research Challenges
Bioremediation Microbial degradation (aerobic/anaerobic). nih.govIsolation and engineering of specific microbial strains, understanding metabolic pathways.
Photocatalysis Degradation by reactive oxygen species generated by a photocatalyst.Development of efficient and stable photocatalysts, identification of degradation products.
Ozonation Oxidation by ozone. theijes.comOptimization of reaction conditions, investigation of reaction mechanisms and byproducts.
Reductive Dehalogenation Chemical or biological removal of halogen atoms. semanticscholar.orgDevelopment of effective reducing agents or microbial consortia.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is poised to accelerate research and development related to this compound. Future progress in this area will heavily rely on the integration of these two approaches.

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. These theoretical studies can help in predicting the regioselectivity of synthetic reactions, understanding the stability of intermediates, and designing more efficient catalysts. For instance, DFT calculations can be employed to investigate the mechanism of catalytic reactions involving 1,2-dichlorobenzene. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to predict the biological activities of novel derivatives before their synthesis. This computational screening can help prioritize synthetic targets and streamline the drug discovery process. The integration of computational predictions with experimental validation will be a powerful tool for the rational design of new materials and therapeutic agents based on the this compound scaffold. samipubco.com

Computational MethodApplicationSynergy with Experiment
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity. researchgate.netValidation of theoretical predictions through kinetic studies and product analysis.
Molecular Docking Prediction of binding modes of derivatives with biological targets.Guidance for the synthesis of targeted bioactive compounds and experimental validation of binding.
QSAR Modeling Prediction of biological activity and toxicity of derivatives.Prioritization of synthetic targets for biological evaluation.
Process Modeling Optimization of reaction conditions for synthesis.More efficient and targeted experimental design for process scale-up.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Dichloro-4-iodobenzene with high purity?

Methodological Answer: The compound is typically synthesized via halogen-exchange reactions or direct iodination of dichlorobenzene derivatives. For example, describes a palladium-catalyzed cross-coupling reaction using this compound as a starting material, highlighting the use of degassed triethylamine (NEt₃) and controlled heating (50°C) to achieve a 76% yield . To ensure purity, column chromatography with cyclohexane/EtOAc (98:2) is recommended. confirms commercial synthesis routes with purity >98% via GC analysis, emphasizing rigorous distillation and solvent selection .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons and halogen environments).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 272.90 (for unlabeled compound) or isotopic patterns for ¹⁴C-labeled analogs .
  • Elemental Analysis : Confirm C, H, Cl, and I percentages against theoretical values (C₆H₃Cl₂I: C 26.57%, H 1.12%, Cl 26.18%, I 46.13%).
    provides CAS RN 20555-91-3 and EC 2438746 for cross-referencing spectral databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential inhalation hazards ( notes similar iodinated aromatics may release toxic vapors) .
  • Storage : Keep in amber glass containers at 4–8°C to prevent degradation . specifies ambient storage for short-term use but recommends inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can sublimation thermodynamics of this compound be experimentally determined?

Methodological Answer: Use diaphragm manometry or torsion mass-loss effusion to measure vapor pressure as a function of temperature. For crystalline analogs like 1-chloro-4-iodobenzene, reports ΔₛᵤbG°(298 K) = −6309 J·mol⁻¹ and ΔₛᵤbH° = 71.86 kJ·mol⁻¹, with ΔCₚ ≈ −79 J·K⁻¹·mol⁻¹ . Apply the same method by plotting ln(P) vs. 1/T and using Clausius-Clapeyron equations. Account for systematic errors via regression analysis of triplicate measurements.

Q. What strategies resolve discrepancies in reaction yields during cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Optimization : achieved 76% yield in gold(I)-catalyzed coupling by using 1.2 equivalents of the reagent and degassed solvents to prevent oxidation .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Byproduct Analysis : For Suzuki-Miyaura couplings (e.g., ), check for dehalogenation byproducts via GC-MS. Adjust ligand ratios (e.g., Pd(PPh₃)₄) to suppress homocoupling .

Q. What methodologies enable isotopic labeling (e.g., ¹⁴C) of this compound for tracer studies?

Methodological Answer: outlines synthesis of [ring-¹⁴C(U)]-labeled analogs with specific activity 50–60 mCi/mmol. Radiolabeling involves introducing ¹⁴C via Ullmann coupling with ¹⁴C-iodide precursors, followed by purification using ethanol-based solvent systems . Validate labeling efficiency via scintillation counting and HPLC coupled with radiometric detection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.